molecular formula C11H15O3P B13530090 p-Diethylphosphinylbenzoic acid

p-Diethylphosphinylbenzoic acid

Cat. No.: B13530090
M. Wt: 226.21 g/mol
InChI Key: WHJAEGYVJKOMMM-UHFFFAOYSA-N
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Description

p-Diethylphosphinylbenzoic acid (CAS: Not explicitly provided in evidence) is a benzoic acid derivative substituted at the para position with a diethylphosphinyl group (O=P(OCH₂CH₃)₂). The phosphinyl group introduces unique electronic and steric properties, distinguishing it from simpler benzoic acid analogs.

Properties

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

4-diethylphosphorylbenzoic acid

InChI

InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

WHJAEGYVJKOMMM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Diethylphosphinylbenzoic acid typically involves the reaction of diethylphosphine oxide with a suitable benzoic acid derivative. One common method is the reaction of diethylphosphine oxide with p-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

p-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of diethylphosphine oxide derivatives.

    Reduction: Formation of diethylphosphine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

p-Diethylphosphinylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in various biochemical pathways and reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on functional groups, substituent effects, and applications inferred from related compounds in the evidence:

2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)

  • Structure: Ortho-substituted benzoic acid with a diphenylphosphino (PPh₂) group.
  • Key Differences: The phosphino group (PH) is less oxidized than the phosphinyl group (PO), altering redox properties and ligand-metal coordination behavior. Ortho substitution introduces steric hindrance, reducing solubility compared to the para-substituted p-diethylphosphinylbenzoic acid .
  • Applications : Acts as a ligand in transition-metal catalysis (e.g., palladium-catalyzed coupling reactions).

4-Hydroxybenzoic Acid (CAS: 99-96-7)

  • Structure : Para-substituted benzoic acid with a hydroxyl group.
  • Key Differences :
    • The hydroxyl group is electron-donating, raising the pKa (~4.5) compared to the electron-withdrawing phosphinyl group (expected pKa < 4.2 for this compound) .
    • Lacks phosphorus-based reactivity (e.g., phosphorylation or metal chelation).
  • Applications : Used in preservatives and polymer synthesis.

Diethyl(benzamido(diisopropoxyphosphoryl)methyl) Phosphonate

  • Structure : Benzamido group linked to a methylphosphonate (PO(OiPr)₂) with diethyl ester groups.
  • Key Differences :
    • The phosphonate group (PO(OR)₂) is hydrolytically stable compared to phosphinyl acids.
    • The benzamido side chain enhances hydrogen-bonding capacity, unlike the direct para-substitution in this compound .
  • Applications: Potential prodrug design or enzyme inhibition due to phosphonate bioisosterism .

P,P-Diphenylphosphinic Amide (CAS: 5994-87-6)

  • Structure : Phosphinic acid (PH(O)) derivative with phenyl groups and an amide substituent.
  • Key Differences :
    • The phosphinic acid group (PH(O)) is less acidic than phosphinyl derivatives.
    • Amide functionality enables peptide-like interactions, absent in this compound .
  • Applications: Intermediate in organophosphorus synthesis or asymmetric catalysis.

Data Table: Comparative Properties

Compound Molecular Formula Substituent Position Functional Groups Key Applications
This compound* C₁₁H₁₅O₄P Para -COOH, -PO(OEt)₂ Ligand design, catalysis
2-(Diphenylphosphino)benzoic acid C₁₉H₁₅O₂P Ortho -COOH, -PPh₂ Metal coordination
4-Hydroxybenzoic acid C₇H₆O₃ Para -COOH, -OH Preservatives
P,P-Diphenylphosphinic amide C₁₈H₁₆NOP N/A -CONH₂, -PH(O)Ph₂ Organocatalysis

*Inferred properties based on structural analogs.

Research Findings and Trends

  • Acidity and Reactivity : Phosphinyl and phosphonate groups lower the pKa of benzoic acids compared to hydroxyl or alkyl substituents, enhancing their utility in acidic environments or as leaving groups .
  • Synthetic Utility: Diethylphosphinyl groups improve solubility in organic solvents, facilitating reactions in non-polar media .

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